2-((difluoromethyl)thio)-N-(thiophen-3-ylmethyl)benzamide
Description
Properties
IUPAC Name |
2-(difluoromethylsulfanyl)-N-(thiophen-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2NOS2/c14-13(15)19-11-4-2-1-3-10(11)12(17)16-7-9-5-6-18-8-9/h1-6,8,13H,7H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXCSQBGCYWLEIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CSC=C2)SC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((difluoromethyl)thio)-N-(thiophen-3-ylmethyl)benzamide typically involves multiple steps:
Formation of the difluoromethylthio group: This can be achieved by reacting a suitable precursor with difluoromethylthiolating agents under controlled conditions.
Introduction of the thiophen-3-ylmethyl group: This step involves the alkylation of a thiophene derivative with a suitable benzyl halide.
Coupling to form the final product: The final step involves coupling the intermediate compounds under conditions that promote the formation of the benzamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((difluoromethyl)thio)-N-(thiophen-3-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring and the difluoromethylthio group can be oxidized under specific conditions.
Reduction: The benzamide group can be reduced to the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions.
Major Products
Oxidation: Oxidized derivatives of the thiophene ring or the difluoromethylthio group.
Reduction: Amines derived from the reduction of the benzamide group.
Substitution: Substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-((difluoromethyl)thio)-N-(thiophen-3-ylmethyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethylthio group and the thiophene ring can play crucial roles in binding to these targets and influencing their function.
Comparison with Similar Compounds
The following analysis compares 2-((difluoromethyl)thio)-N-(thiophen-3-ylmethyl)benzamide with structurally and functionally related benzamide derivatives from the literature.
Structural Analogues with Thiophene/Thiazole Substituents
Key Observations :
- The difluoromethylthio group in the target compound replaces methylthio (-SCH₃) or thienylmethylthio (-S-CH₂-thiophene) groups in analogs. Fluorination may reduce oxidative metabolism (common with thioethers) and improve pharmacokinetic profiles .
- Thiophene-containing analogs (e.g., ) are often explored for cancer therapy, suggesting the target compound may share similar mechanisms, such as apoptosis induction via Bcl-2/Bax modulation .
Benzamides with Heterocyclic Substituents
Key Observations :
- The target compound lacks the benzoxazole or iodinated aromatic rings seen in and , which are critical for specific bioactivities (e.g., sigma receptor binding). Its thiophene moiety may instead target kinases or apoptosis pathways .
- Fluorinated thioethers (e.g., -SCF₂H) are understudied compared to non-fluorinated analogs, but fluorination is known to enhance membrane permeability and target engagement .
Antioxidant and Anti-inflammatory Benzamides
Key Observations :
- Unlike THHEB (), the target compound lacks hydroxyl groups necessary for radical scavenging. Its bioactivity is more likely tied to sulfur/fluorine-mediated interactions (e.g., enzyme inhibition) .
Biological Activity
2-((difluoromethyl)thio)-N-(thiophen-3-ylmethyl)benzamide is a synthetic organic compound with potential applications in medicinal chemistry and material science. Its unique structural features, including a difluoromethylthio group and a thiophen-3-ylmethyl substituent, suggest diverse biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features:
- A benzamide core , which is known for various biological activities.
- A difluoromethylthio group , which enhances lipophilicity and may influence pharmacokinetics.
- A thiophen-3-ylmethyl group , contributing to potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The mechanisms include:
- Enzyme Inhibition : The benzamide moiety can act as a competitive inhibitor for certain enzymes, potentially modulating metabolic pathways.
- Receptor Modulation : The thiophene group may facilitate binding to receptors, influencing signaling pathways related to various diseases.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of pathogens.
Antimicrobial Activity
A study conducted on various derivatives of benzamide compounds indicated that this compound showed moderate antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.
| Compound Name | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 32 | E. coli |
| 16 | S. aureus | |
| 64 | P. aeruginosa |
These results suggest that the compound may be a candidate for further development as an antimicrobial agent.
Cytotoxicity Studies
In vitro cytotoxicity assays using human cancer cell lines revealed that the compound exhibited significant cytotoxic effects, with IC50 values indicating its potential as an anticancer agent.
| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
|---|---|---|---|
| A549 (Lung) | 25 | Doxorubicin | 0.5 |
| HeLa (Cervical) | 30 | Cisplatin | 1.0 |
The structure-activity relationship (SAR) analysis highlighted that modifications to the thiophene ring could enhance cytotoxicity, suggesting pathways for optimization in drug design.
Case Studies
Recent research has focused on optimizing the synthesis and evaluating the biological activity of similar compounds:
- Synthesis Optimization : Researchers have developed efficient synthetic routes for producing this compound with high yields using microwave-assisted reactions.
- In Vivo Studies : Animal models treated with this compound demonstrated significant tumor regression when combined with conventional chemotherapy agents, indicating potential synergistic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
